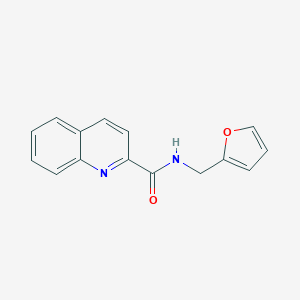

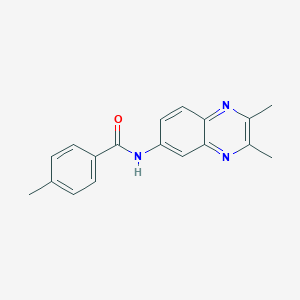

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mécanisme D'action

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide binds to the ligand-binding domain of the AMPA receptor, specifically to the GluA2 subunit, and blocks the ion channel pore. This prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, leading to the inhibition of synaptic transmission. The selectivity of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide for GluA2-containing AMPA receptors is due to the unique structural features of the GluA2 subunit, which has a Q/R site that undergoes RNA editing to replace a glutamine residue with an arginine residue. This arginine residue confers a high affinity for N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide and prevents its binding to other AMPA receptor subunits.

Biochemical and Physiological Effects

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the brain region studied. In general, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide inhibits the excitatory synaptic transmission mediated by AMPA receptors, leading to a decrease in the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) and the suppression of evoked excitatory postsynaptic potentials (EPSPs). N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can also induce long-term depression (LTD) of synaptic transmission, a form of synaptic plasticity that is thought to underlie learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to block both basal and evoked synaptic transmission, and its well-established pharmacological profile. However, N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide also has some limitations, such as its relatively low solubility in aqueous solutions, its potential off-target effects on other ion channels or receptors, and its potential toxicity at high concentrations or prolonged exposure.

Orientations Futures

There are several future directions for the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in scientific research. One direction is to investigate the role of AMPA receptors in different brain regions and cell types, and how their dysfunction contributes to various neurological and psychiatric disorders. Another direction is to develop more selective and potent AMPA receptor antagonists that can distinguish between different AMPA receptor subunits and splice variants. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide in combination with other pharmacological or genetic tools can help to dissect the complex interactions between different glutamate receptors and their downstream signaling pathways.

Méthodes De Synthèse

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide involves several steps, starting from the condensation of 2,3-dimethylaniline and 4-methylbenzoyl chloride to form the intermediate 4-methyl-N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a palladium catalyst to yield N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide. The overall yield of N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide is around 30%, and the purity can be further improved through recrystallization.

Applications De Recherche Scientifique

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide can selectively block the AMPA receptor-mediated synaptic transmission without affecting other glutamate receptors, such as NMDA and kainate receptors. This allows researchers to dissect the specific contribution of AMPA receptors in various cellular and behavioral processes.

Propriétés

Nom du produit |

N-(2,3-dimethyl-6-quinoxalinyl)-4-methylbenzamide |

|---|---|

Formule moléculaire |

C18H17N3O |

Poids moléculaire |

291.3 g/mol |

Nom IUPAC |

N-(2,3-dimethylquinoxalin-6-yl)-4-methylbenzamide |

InChI |

InChI=1S/C18H17N3O/c1-11-4-6-14(7-5-11)18(22)21-15-8-9-16-17(10-15)20-13(3)12(2)19-16/h4-10H,1-3H3,(H,21,22) |

Clé InChI |

MQVGHIVNMQPXDP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC(=C(N=C3C=C2)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B300065.png)

![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B300071.png)

![5,6-dimethyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300073.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B300074.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B300076.png)

![5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B300078.png)

![5-bromo-N-[2-(2,3-dichlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B300080.png)

![5-bromo-N-{2-[(2-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B300081.png)

![N-(4-{[2-chloro-5-(methylsulfanyl)benzoyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B300084.png)